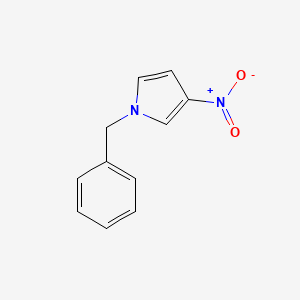

1-Benzyl-3-nitro-1h-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

18159-11-0 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-benzyl-3-nitropyrrole |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

HZDRORMSKAGKHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Contemporary Synthetic Methodologies for 1 Benzyl 3 Nitro 1h Pyrrole and Its Structural Analogs

Direct Synthesis Strategies for the Pyrrole (B145914) Ring Formation

The direct construction of the pyrrole ring is a primary focus in synthetic organic chemistry. These strategies often involve the formation of one or more carbon-nitrogen bonds in a single or sequential series of reactions, leading to the aromatic five-membered ring.

Cyclization Reactions for Pyrrole Nucleus Construction

Cyclization reactions are the most common and versatile methods for constructing the pyrrole nucleus. These reactions typically involve the condensation of acyclic precursors to form the heterocyclic ring.

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rsc.orgnih.gov The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. nih.gov The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by simply varying the amine component. rsc.orgmdpi.comrhhz.net For instance, the reaction of 2,5-hexanedione (B30556) with various amines can be performed under solvent-free and catalyst-free conditions, yielding the corresponding N-substituted pyrroles in excellent yields. rsc.org

Several modifications to the Paal-Knorr synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. Catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and various aluminas have been shown to be effective in promoting the reaction. mdpi.comarabjchem.org For example, CAN-catalyzed Paal-Knorr reactions of 1,4-diketones with various amines proceed in excellent yields under mild conditions. arabjchem.org Similarly, commercially available aluminas can effectively catalyze the solvent-free synthesis of N-substituted pyrroles. mdpi.com The use of β-cyclodextrin in aqueous media has also been reported as an efficient and green approach for this synthesis. rhhz.net

While the direct Paal-Knorr synthesis of 1-benzyl-3-nitro-1H-pyrrole is not explicitly detailed, the synthesis of its structural analog, 1-benzyl-2,5-dimethyl-1H-pyrrole, has been accomplished using this method. arabjchem.org A potential pathway to 3-nitropyrroles via the Paal-Knorr reaction could involve the use of a 1,4-dicarbonyl precursor bearing a nitro group.

Table 1: Examples of Paal-Knorr Synthesis of Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione | Benzylamine | Ce(NH₄)₂(NO₃)₆ (CAN), rt | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 92 | arabjchem.org |

| 2,5-Hexanedione | Aniline | CATAPAL 200 Alumina, 60°C | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 96 | mdpi.com |

| 2,5-Hexanedione | p-Toluidine | β-Cyclodextrin, H₂O, 60°C | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 86 | rhhz.net |

| 2,5-Hexanedione | Benzylamine | None, rt | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 95 | rsc.org |

| 2,5-Hexanedione | (S)-Methyl 2-aminopropanoate | MgI₂, CH₂Cl₂, rt | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate | 91 | sioc-journal.cn |

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. researchgate.netthieme-connect.de This method is particularly valuable for the synthesis of polysubstituted pyrroles and has been the subject of various modifications, including the use of non-conventional conditions like microwave irradiation and mechanochemical synthesis to improve efficiency and yields. nih.govnih.govbohrium.com

The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. thieme-connect.de The Hantzsch synthesis has been successfully applied to the synthesis of complex molecules, including the active pharmaceutical ingredient atorvastatin. nih.govnih.gov

While a direct Hantzsch synthesis of this compound is not commonly reported, the methodology is adaptable for the synthesis of various substituted pyrroles. A four-component, one-pot reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane (B149229) in the presence of chitosan (B1678972) as an organocatalyst under microwave irradiation has been developed for the synthesis of substituted pyrroles, demonstrating the potential for incorporating a nitro group. nih.gov

Table 2: Examples of Hantzsch-type Multicomponent Synthesis of Substituted Pyrroles

| β-Ketoester/Dicarbonyl | α-Haloketone/Aldehyde | Amine | Other Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Chloroacetone | NH₃ (aq) | - | Reflux | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Moderate | thieme-connect.de |

| Dimedone | Aromatic aldehydes | Ammonium acetate | - | Manual grinding, rt | Polyhydroquinolines | Good-Excellent | nih.gov |

| Ethyl acetoacetate | Aromatic aldehydes | Aniline | Nitromethane | Chitosan, Microwave | Polysubstituted pyrroles | 76-91 | nih.gov |

| 1,3-Diketone | Phenacyl bromide | Anilines | - | Yb(OTf)₃ | 4-Substituted pyrroles | - | thieme-connect.de |

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrroles, offering high efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov

Palladium-catalyzed methodologies are particularly prominent. These include the direct arylation of pre-existing pyrrole rings and the construction of the pyrrole nucleus from acyclic precursors. nih.gov For instance, palladium-catalyzed direct arylation of 2,5-substituted pyrroles with diaryliodonium salts allows for the synthesis of tri-, tetra-, and even penta-substituted pyrroles. nih.gov Another approach involves the palladium-catalyzed reductive insertion of isocyanide into alkynyl imines to generate 2-amino-4-cyanopyrrole derivatives. acs.org Furthermore, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines provides a route to 3-bromopyrroles, which can be further functionalized. rsc.org

Copper-catalyzed reactions also offer efficient pathways to substituted pyrroles. Copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a versatile method for the synthesis of a variety of N-H pyrroles. nih.gov Additionally, copper-catalyzed reactions of terminal alkynes with nitrones have been developed for the selective synthesis of pyrrole derivatives. acs.org A novel approach for the synthesis of N-substituted pyrroles involves the reaction of nitroarenes with 2,5-dimethoxytetrahydrofuran (B146720) using indium in dilute aqueous HCl, which proceeds via in situ reduction of the nitro group to an amine followed by cyclization. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Substituted Pyrroles

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | 2,5-Disubstituted pyrrole, Diaryliodonium salt | 3-Aryl-2,5-disubstituted pyrrole | up to 87 | nih.gov |

| Pd(dba)₂ | Alkynyl imine, Isocyanide | 2-Amino-4-cyanopyrrole | up to 94 | acs.org |

| Pd(OAc)₂ | Bromoalkyne, N-allylamine | 3-Bromopyrrole | up to 82 | rsc.org |

| (IPr)CuH | Enyne, Nitrile | Polysubstituted N-H pyrrole | up to 98 | nih.gov |

| CuI | Terminal alkyne, Nitrone | 1-Aza-1-buten-3-yne or 2-Azetidinone | - | acs.org |

Organocatalysis has gained significant traction as a green and efficient alternative to metal-catalyzed reactions for the synthesis of pyrroles. nih.govrsc.org These methods often utilize small organic molecules to catalyze the formation of the pyrrole ring through various mechanisms.

A notable example is the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane, catalyzed by chitosan under microwave irradiation, which affords substituted pyrroles in good to excellent yields. nih.gov This approach demonstrates the direct incorporation of a nitro group into the pyrrole ring structure. Other organocatalysts, such as squaric acid and choline (B1196258) chloride/urea, have also been effectively used in Paal-Knorr type reactions. nih.gov Formal [3+2] cycloaddition reactions catalyzed by organophosphines represent another powerful strategy for constructing the pyrrole skeleton. nih.gov

Table 4: Examples of Organocatalytic Synthesis of Substituted Pyrroles

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

| Chitosan | 1,3-Dicarbonyl, Amine, Aldehyde, Nitromethane | Substituted pyrrole | 76-91 | nih.gov |

| Squaric acid | Tetrahydro-2,5-dimethoxyfuran, Aryl amine | N-Aryl pyrrole | 85-97 | nih.gov |

| Choline chloride/urea | 1,4-Dione, Amine | N-Substituted pyrrole | 56-99 | nih.gov |

| Organophosphine | Activated alkyne, Isocyanide | 2,3-Di-EWG-substituted pyrrole | 18-79 | nih.gov |

Photochemical and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods offer unique and often milder alternatives for the synthesis of pyrroles and their derivatives. These techniques utilize light or electricity as traceless reagents to drive chemical transformations.

Photochemical synthesis can be employed for various transformations leading to pyrrole derivatives. For instance, the irradiation of halogenated furan and thiophene (B33073) derivatives in aromatic solutions can lead to the formation of aryl-substituted heterocycles. researchgate.net While direct photochemical synthesis of this compound is not well-documented, photochemical methods have been used to induce DNA cleavage by halogenated oligo-N-methylpyrrolecarboxamides, suggesting the potential for photo-induced reactions on the pyrrole core. clockss.org Photochemical methods have also been developed for the synthesis of silver nanoparticles used in the detection of nitrated peptides. nih.gov

Electrochemical synthesis provides a powerful and sustainable approach for constructing heterocyclic compounds. nih.gov The electrochemical reduction of nitroarenes can lead to the formation of various nitrogen-containing heterocycles. researchgate.net While specific examples for the electrochemical synthesis of this compound are scarce, the general principle of using electrochemical methods to generate reactive intermediates for cyclization reactions holds promise for future synthetic developments in this area.

Functionalization of Pre-formed Pyrrole Rings for N-Benzylation

The synthesis of this compound can be envisioned through two primary routes: the N-benzylation of a pre-nitrated pyrrole or the nitration of a pre-formed N-benzylpyrrole. The functionalization of an existing pyrrole ring is a common and versatile strategy. wikipedia.org Methodologies such as the Paal-Knorr, Hantzsch, or Knorr syntheses are foundational for creating the initial pyrrole ring, which can then be subjected to further modifications. lucp.netwikipedia.orgnih.gov

The introduction of a nitro group onto a pyrrole ring is a classic electrophilic aromatic substitution. However, controlling the position of nitration (regioselectivity) is a significant challenge. The pyrrole ring is highly reactive, and electrophilic attack generally occurs at the α-positions (C2 or C5) because the resulting cationic intermediate (Wheland intermediate) is more stabilized by charge delocalization than the intermediate formed from attack at the β-positions (C3 or C4). msu.eduwikipedia.org

To achieve the desired 3-nitro substitution pattern, specific strategies must be employed. The electronic environment of the pyrrole ring can be modified by the N-substituent. For instance, attaching an electron-withdrawing group to the indole (B1671886) nitrogen, a related heterocyclic system, deactivates the pyrrole portion and can influence the site of electrophilic attack. nih.gov The choice of nitrating agent and solvent system is crucial for directing the substitution. Common nitrating agents include nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) or trifluoroacetic anhydride. wikipedia.orgresearchgate.net

Studies on the nitration of N-protected indoles, which serve as a useful analogue, demonstrate that solvent choice can dramatically alter regioselectivity. Nitration in acetic acid can yield different product ratios compared to reactions run in the more acidic trifluoroacetic acid, which has been shown to favor substitution on the benzene (B151609) ring portion of the indole. nih.gov For pyrroles themselves, direct nitration often leads to a mixture of 2-nitro and 3-nitro isomers, along with polysubstituted products, necessitating careful optimization of reaction conditions or the use of protecting group strategies to achieve high selectivity for the 3-position.

Table 1: Comparison of Nitration Conditions for Indole Analogs

| Substrate | Nitrating Agent | Solvent | Temperature | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Trifluoroacetic acid | 0 °C | 6-nitro derivative (69%) | nih.gov |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ | Acetic anhydride | 0 °C | 2-nitro derivative (Selective) | nih.gov |

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a pyrrole ring is a key step in synthesizing the target compound. This N-alkylation is typically achieved by reacting the pyrrole (or a suitable pre-nitrated pyrrole) with a benzylating agent. beilstein-journals.org

A common and straightforward method involves the reaction of pyrrole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. organic-chemistry.org The base deprotonates the pyrrole nitrogen, generating a nucleophilic pyrrolide anion that subsequently attacks the electrophilic benzyl halide. A variety of bases and solvent systems can be used for this transformation. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is effective. organic-chemistry.org The use of ionic liquids has also been reported to facilitate highly regioselective N-substitution of pyrroles with alkyl halides, offering a greener alternative to traditional volatile organic solvents. organic-chemistry.org

Another powerful technique for N-alkylation is the Mitsunobu reaction. researchgate.net This method allows for the N-benzylation of pyrroles using benzyl alcohol, which is a less hazardous reagent than benzyl halides. The reaction is typically carried out using a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This approach is known for its mild conditions and broad substrate scope.

Table 2: Selected Methods for N-Benzylation of Pyrrole Derivatives

| Pyrrole Substrate | Benzylating Agent | Reagents/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrole | Benzyl chloride | K₂CO₃ | DMF | Excellent | organic-chemistry.org |

| Pyrrole | Benzyl bromide | Base | Not specified | Quantitative | beilstein-journals.org |

| Diketopyrrolopyrrole | Benzyl alcohol | PBu₃, DIAD | Not specified | High | researchgate.net |

Optimization of Synthetic Parameters and Green Chemistry Considerations

Optimizing synthetic pathways to improve efficiency, reduce waste, and use more environmentally benign materials is a central goal of modern chemistry. lucp.netacs.org The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. lucp.netbeilstein-journals.org

The choice of solvent can profoundly impact the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. numberanalytics.com In the context of pyrrole synthesis, particularly the Clauson-Kaas and Paal-Knorr reactions used to form N-substituted pyrroles, extensive research has been conducted on solvent effects. beilstein-journals.orgnih.gov

Traditionally, these reactions were performed in organic solvents like toluene, dioxane, or acetonitrile. beilstein-journals.orgnih.gov However, in pursuit of greener methodologies, significant efforts have been made to replace these volatile organic compounds (VOCs). Water has emerged as an excellent and environmentally friendly solvent for many pyrrole syntheses. beilstein-journals.orgbeilstein-journals.org For instance, the iron(III) chloride-catalyzed synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran proceeds in high yields in water. beilstein-journals.orgbeilstein-journals.org

Beyond water, other green reaction media have been explored. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully used as recyclable and non-toxic solvent systems. beilstein-journals.org Furthermore, performing reactions under solvent-free conditions represents an ideal green chemistry approach, minimizing waste generation entirely. acs.orgbeilstein-journals.orgnih.gov Several catalyst systems have been developed that are highly effective for pyrrole synthesis in the absence of any solvent. beilstein-journals.orgnih.gov The nucleophilicity and polarity of the solvent can also play a critical role in the polymerization of pyrrole, where more nucleophilic solvents can lead to polymers with shorter conjugation lengths. researchgate.net

Table 3: Effect of Solvent on the Yield of N-Arylpyrroles via Clauson-Kaas Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | 74-95 | beilstein-journals.orgnih.gov |

| FeCl₃·7H₂O (2 mol%) | H₂O | 60 | 74-98 | beilstein-journals.orgbeilstein-journals.org |

| Ca(NO₃)₂·4H₂O (40 mol%) | No Solvent | Not specified | 55-85 | beilstein-journals.orgnih.gov |

Catalysis is a cornerstone of efficient and selective organic synthesis. numberanalytics.com For the synthesis of N-substituted pyrroles, a wide array of catalysts have been investigated, including Brønsted acids, Lewis acids, and transition metals. lucp.netbeilstein-journals.orgnih.govrsc.org Lewis acids such as scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have proven to be highly effective in catalyzing the Paal-Knorr and Clauson-Kaas reactions. beilstein-journals.orgnih.gov

A major focus within green chemistry is the development of heterogeneous catalysts. researchgate.netnih.gov Unlike homogeneous catalysts that are dissolved in the reaction mixture, heterogeneous catalysts exist in a different phase (typically solid) and offer significant advantages, including simple separation from the reaction mixture (often by filtration), potential for recycling and reuse, and reduced generation of contaminated waste streams. researchgate.netmdpi.com

Numerous heterogeneous systems have been successfully applied to pyrrole synthesis. Examples include:

Acid-treated clays (B1170129): Montmorillonite K10 and KSF clays have been used as recyclable catalysts for four-component synthesis of functionalized pyrroles. researchgate.net

Nanocatalysts: Acid-treated halloysite (B83129) nanotubes (HNTs) have been employed as an eco-friendly and efficient nanocatalyst for pyrrole synthesis in ethanol (B145695) at room temperature. mdpi.com

Supported acids: Silica sulfuric acid (SSA) has been used for solvent-free Clauson-Kaas synthesis. beilstein-journals.org

Magnetic nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe₃O₄@-γ-Fe₂O₃-SO₃H, allow for extremely easy recovery from the reaction mixture using an external magnet and have shown high reusability. beilstein-journals.org

These heterogeneous catalysts not only align with green chemistry principles but also offer practical advantages for industrial-scale production. mdpi.com

Table 4: Comparison of Various Catalysts for N-Substituted Pyrrole Synthesis

| Catalyst | Catalyst Type | Key Advantages | Reaction | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Homogeneous Lewis Acid | High activity at low loading | Clauson-Kaas | beilstein-journals.orgnih.gov |

| Iron(III) chloride | Homogeneous Lewis Acid | Inexpensive, effective in water | Clauson-Kaas | beilstein-journals.orgbeilstein-journals.org |

| Acid Treatment HNTs | Heterogeneous Nanoclay | Eco-friendly, high efficiency | Paal-Knorr | mdpi.com |

| γ-Al₂O₃ | Heterogeneous Solid Acid | Commercially available, recyclable | Paal-Knorr | mdpi.com |

| H₃PW₁₂O₄₀/SiO₂ | Heterogeneous Acid | Effective under MW/solvent-free | Clauson-Kaas | beilstein-journals.org |

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. acs.orgacs.org This approach offers several advantages over traditional batch processing, including superior control over reaction parameters like temperature, pressure, and residence time, enhanced heat and mass transfer, improved safety profiles for highly exothermic reactions, and the potential for straightforward automation and scaling. acs.orgru.nl

The synthesis of pyrroles has been successfully adapted to flow chemistry systems. The Paal-Knorr cyclocondensation, which can be strongly exothermic, benefits greatly from the high heat transfer capabilities of microreactors, allowing reactions to be run safely at high concentrations. ru.nl Researchers have developed flow methods for the Hantzsch and Clauson-Kaas pyrrole syntheses, achieving high yields and significantly reducing reaction times. wikipedia.orgacs.orgresearchgate.net

For example, a flow chemistry method for pyrrole synthesis was developed and optimized in microreactors, achieving near-quantitative yields. acs.org This method was then scaled up in a larger microstructured flow reactor, enabling the production of a pyrrole derivative at a rate of 55.8 grams per hour. acs.orgru.nl Such systems are ideal for rapid reaction screening and optimization, allowing for the efficient development of robust synthetic protocols for valuable compounds like this compound. ru.nl

Table 5: Application of Flow Chemistry in Pyrrole Synthesis

| Reaction Type | Reactor | Catalyst | Conditions | Key Outcome | Reference |

|---|---|---|---|---|---|

| Paal-Knorr | Glass Microstructured Reactor | None | Continuous flow | Production rate of 55.8 g/hr | acs.orgru.nl |

| Clauson-Kaas | Stainless-steel capillary | p-TsOH | 0.250 mL/min flow rate | High yields, simplified workup | acs.org |

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Elucidation in 1 Benzyl 3 Nitro 1h Pyrrole Chemistry

Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For 1-benzyl-3-nitro-1H-pyrrole, techniques such as NOESY, ROESY, and dynamic NMR are particularly insightful.

Application of NOESY/ROESY for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that provide information about the spatial proximity of protons within a molecule. columbia.edu The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically up to 4-5 Å apart. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances.

In the context of this compound, NOESY/ROESY experiments can be used to establish the relative orientation of the benzyl (B1604629) and pyrrole (B145914) rings. Cross-peaks in the 2D spectrum would indicate spatial proximity between the benzyl protons and the protons on the pyrrole ring, helping to define the preferred conformation of the molecule in solution. For instance, correlations between the benzyl CH₂ protons and the pyrrole ring protons would confirm a folded or extended conformation. These techniques are also invaluable for distinguishing between regioisomers that may form during synthesis. For example, in the benzylation of nitro-substituted indoles, 2D NMR methods like NOESY can help determine the exact position of the benzyl group by observing correlations to specific protons on the indole (B1671886) ring.

The choice between NOESY and ROESY often depends on the molecular weight of the compound. columbia.edu For small to medium-sized molecules like this compound, ROESY can be advantageous as it avoids the issue of zero or negative NOEs that can occur for molecules with certain correlation times. columbia.edu Furthermore, 2D NOESY/EXSY experiments can be employed to study chemical exchange processes, such as the equilibration between different diastereomers. acs.orgresearchgate.net

Dynamic NMR for Rotational Barriers of the N-Benzyl Group

Dynamic NMR (DNMR) spectroscopy is utilized to study the rates of conformational changes in molecules, such as the rotation around single bonds. rsc.orgresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. rsc.orgresearchgate.net

For this compound, the rotation of the N-benzyl group relative to the pyrrole ring can be investigated using DNMR. At low temperatures, this rotation might be slow on the NMR timescale, leading to distinct signals for protons in different rotational conformations. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. rsc.org By analyzing the line shapes of the spectra at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. rsc.orgresearchgate.net

The study of rotational barriers is crucial for understanding the molecule's flexibility and how its conformation might influence its reactivity. The presence of a significant rotational barrier can lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. unibo.it The solvent can also play a significant role in the magnitude of the rotational barrier. researchgate.net

Vibrational Spectroscopy for Bond Characterization and Reaction Pathway Monitoring (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent for functional group identification and for monitoring changes during a chemical reaction. uni-siegen.de

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sauni-siegen.de Raman spectroscopy, on the other hand, is a light scattering technique where the scattered light has a different frequency from the incident light due to interaction with the molecule's vibrations. ksu.edu.sa The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, based on the selection rules related to changes in the dipole moment and polarizability, respectively. ksu.edu.sauni-siegen.de

For this compound, IR and Raman spectra would exhibit characteristic bands for the functional groups present. For example:

C-H stretching vibrations: Aromatic and aliphatic C-H stretching bands would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. scialert.net

N-O stretching of the nitro group: The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C and C-N stretching of the pyrrole ring: These vibrations would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). mdpi.com

C-S stretching: In related thiazole-containing compounds, C-S stretching modes are observed. scialert.net

By monitoring the appearance or disappearance of specific vibrational bands, these techniques can be used to follow the progress of reactions involving this compound, such as reductions of the nitro group or substitutions on the pyrrole ring.

Table 1: Representative Vibrational Frequencies for Related Structures

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | scialert.net |

| N-O Asymmetric Stretching (Nitro) | 1560-1500 | N/A |

| N-O Symmetric Stretching (Nitro) | 1360-1300 | N/A |

| C-N Stretching | 1468-1455 | scialert.net |

| C-H In-plane Bending | 1274-1057 | scialert.net |

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of compounds with the same nominal mass but different chemical formulas.

In the study of reactions involving this compound, HRMS is critical for identifying reaction intermediates and products. aau.dkgoogle.com By obtaining the exact mass of a species, its molecular formula can be confidently proposed. This is particularly useful in complex reaction mixtures where multiple products and byproducts may be formed. For example, in the synthesis of pyrrole compounds, HRMS is used to confirm the identity of the desired products. google.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information about the original ion by revealing its fragmentation pathways. wikipedia.orgnationalmaglab.org The fragmentation is typically induced by collision with an inert gas, a process called collision-induced dissociation (CID). wikipedia.org

For this compound, an MS/MS experiment would involve selecting the protonated molecule [M+H]⁺ and then subjecting it to fragmentation. The resulting fragment ions would provide clues about the molecule's structure. For example, the loss of the nitro group (NO₂) or the benzyl group (C₇H₇) would be expected fragmentation pathways. The fragmentation patterns of related nitro-substituted chalcones have been studied, showing characteristic losses such as the phenyl group and carbon monoxide. researchgate.net The study of these fragmentation patterns helps in the structural elucidation of unknown compounds and in distinguishing between isomers. researchgate.netuakron.edu

Table 2: Potential Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ |

| [M+H]⁺ | [M+H - C₇H₇]⁺ | C₇H₇ |

Solid-State Structural Elucidation via X-ray Crystallography for Molecular Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the crystal lattice. This includes the dihedral angle between the pyrrole and benzyl rings, which is a key conformational parameter. iucr.orgnih.gov In similar structures, such as 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde and 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl rings are often found to be nearly perpendicular to each other. iucr.orgnih.gov

The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal. iucr.orgnih.gov This information is crucial for understanding the physical properties of the solid material.

Table 3: Crystallographic Data for a Related Compound: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ | iucr.org |

| Molecular Weight | 230.22 | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 7.2643 (8) | iucr.org |

| b (Å) | 8.3072 (10) | iucr.org |

| c (Å) | 9.2570 (12) | iucr.org |

| α (°) | 104.10 (2) | iucr.org |

| β (°) | 96.463 (11) | iucr.org |

| γ (°) | 96.92 (2) | iucr.org |

| Volume (ų) | 531.98 (11) | iucr.org |

| Z | 2 | iucr.org |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide |

| Lixivaptan |

| N-[3-chloro-4-(5H-pyrrolo-[2,1-c] columbia.eduiucr.orgbenzodiazepin-10(11H)-ylcarbonyl)phenyl]-5-fluoro-2-methylbenzamide |

| 4-bromo-2-formyl-1-tosyl-1H-pyrrole |

| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole |

| 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a delicate balance of attractive and repulsive intermolecular forces. For this compound, the key interactions expected to play a significant role are hydrogen bonds, π-π stacking, and other weaker van der Waals forces.

Hydrogen Bonding:

The nitro group is a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors, such as N-H or O-H groups directly on the pyrrole ring, weak C-H···O hydrogen bonds are anticipated to be significant. The aromatic C-H bonds of the benzyl group and the C-H bonds of the pyrrole ring can act as donors to the oxygen atoms of the nitro group. This type of interaction is commonly observed in the crystal structures of nitro-substituted aromatic compounds. For instance, in the crystal structure of (E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, molecules are linked by N-H···O hydrogen bonds, forming a three-dimensional network. nih.gov Similarly, in 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, C-H···O hydrogen bonds link molecular dimers into chains. iucr.org

π-π Stacking Interactions:

Other Non-Covalent Interactions:

Expected Crystal Packing Motif:

Data from Related Compounds:

To illustrate the types of intermolecular interactions discussed, the following tables present data from the crystal structures of related substituted pyrrole derivatives.

| Compound Name | Interacting Groups | Interaction Type | Distance (Å) / Angle (°) | Reference |

| (E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | N-H···O | Hydrogen Bond | - | nih.gov |

| (E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | Pyrrole···Pyrrole | π-π Stacking | 3.765(11) | nih.gov |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | N-H···O | Hydrogen Bond | - | iucr.orgbldpharm.com |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | C-H···O | Hydrogen Bond | - | iucr.orgbldpharm.com |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | C-H···π | C-H···π Interaction | - | iucr.orgbldpharm.com |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Pyrrole···Nitrobenzene | π-π Stacking | 3.7414(10) | nih.gov |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Nitro-O···Pyrrole | O···π Interaction | - | nih.gov |

Exploration of Reactivity and Mechanistic Pathways of 1 Benzyl 3 Nitro 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), exhibiting greater reactivity than benzene (B151609). pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the ring's nucleophilicity. pearson.com However, the substituents on the 1-benzyl-3-nitro-1H-pyrrole ring—the N-benzyl group and the C-3 nitro group—exert profound and often opposing effects on the rate and orientation of further electrophilic attack.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position. This preference is attributed to the greater stability of the resulting cationic intermediate (σ-complex), which can be described by three resonance structures, as opposed to the two resonance structures available for C-3 (β) attack. onlineorganicchemistrytutor.com This delocalization more effectively accommodates the positive charge, lowering the activation energy for the α-pathway.

The presence of an N-benzyl group modifies this intrinsic regioselectivity. Research on the nitration of 1-benzylpyrrole (B1265733) has shown a significant increase in the proportion of substitution at the C-3 position compared to unsubstituted pyrrole or 1-methylpyrrole. cdnsciencepub.com This suggests that the steric bulk of the benzyl (B1604629) group may hinder the approach of the electrophile to the adjacent C-2 and C-5 positions, thereby favoring attack at the less hindered C-3 and C-4 positions. In a key study, the nitration of 1-benzylpyrrole with fuming nitric acid in acetic anhydride (B1165640) yielded a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with the latter being the major product. cdnsciencepub.com

| Product | Position of Nitration | Approximate Yield in Mixture |

|---|---|---|

| 1-Benzyl-3-nitropyrrole | C-3 (β) | ~60% |

| 1-Benzyl-2-nitropyrrole | C-2 (α) | ~40% |

Once the nitro group is installed at the C-3 position, it drastically alters the reactivity of the pyrrole ring toward subsequent electrophilic aromatic substitution. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both a negative inductive effect (-I) and a negative resonance effect (-R). assets-servd.hostshaalaa.com It pulls electron density out of the aromatic system, making the ring significantly less nucleophilic and therefore less reactive towards electrophiles. youtube.commasterorganicchemistry.com

Nucleophilic Reactions Involving the Nitro Group or Pyrrole Ring

The presence of the electron-withdrawing nitro group not only deactivates the pyrrole ring towards electrophiles but also activates it for nucleophilic attack. This dual nature opens up alternative reaction pathways, primarily involving the reduction of the nitro group itself or, under specific conditions, nucleophilic substitution on the ring.

The nitro group of this compound can be readily reduced to an amino group, yielding the corresponding 1-benzyl-1H-pyrrol-3-amine. This transformation is a common and synthetically valuable reaction for nitroaromatic compounds. A variety of reducing agents can accomplish this conversion. An established method involves the use of a metal in acidic media, such as tin (Sn) in methanol (B129727) saturated with hydrogen chloride. cdnsciencepub.com This method has been successfully applied to the reductive acetylation of 1-benzyl-3-nitropyrrole, where the initially formed amine is trapped in situ by an acetylating agent. cdnsciencepub.com Other methodologies, such as catalytic hydrogenation or the use of dissolving metal reductions like the Birch reduction, are also viable for reducing electron-deficient pyrroles. pu.ac.ke

| Substrate | Reagents | Primary Product | Notes |

|---|---|---|---|

| 1-Benzyl-3-nitropyrrole | 1. Tin (Sn), Methanol/HCl 2. Acetic Anhydride | N-(1-benzyl-1H-pyrrol-3-yl)acetamide | The reduction yields the amine, which is subsequently acetylated. |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, the first step of which is the formation of a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgmdpi.comyoutube.com For a stable Meisenheimer complex to form and lead to a substitution product, a good leaving group must be present on the ring.

In the case of this compound, the C-2, C-4, and C-5 positions are occupied by hydrogen atoms, which are poor leaving groups. Therefore, a direct SNAr reaction is not a facile process. However, the electron-deficient nature of the ring means that the formation of a Meisenheimer-type adduct through the addition of a strong nucleophile is mechanistically plausible. youtube.com The stability and subsequent reactivity of such an adduct would depend on the reaction conditions. Studies on related compounds, such as 2,5-dinitro-1-methyl-pyrrole, have shown that nucleophilic substitution of a nitro group can occur. The presence of the N-alkyl (or N-benzyl) group is crucial, as it prevents the deprotonation of an N-H proton by a basic nucleophile, which would otherwise form an unreactive pyrrolide anion and shut down ring reactivity.

Cycloaddition Chemistry of the Pyrrole Ring System

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these processes involve the loss of aromatic stabilization in the transition state. wikipedia.org However, the electronic nature of the substituents on the ring can modulate this reactivity, making cycloadditions feasible under certain conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. organic-chemistry.orgsigmaaldrich.com For a "normal-demand" Diels-Alder reaction, the diene should be electron-rich. Since the pyrrole ring in this compound is rendered electron-poor by the nitro group, it is expected to be a very poor diene in such reactions. Conversely, this electron deficiency makes it a potential candidate for "inverse-electron-demand" Diels-Alder reactions, where it could act as the dienophile component, reacting with an electron-rich diene. organic-chemistry.org

More likely is the participation of the C4=C5 double bond of the pyrrole as a dienophile in a normal-demand Diels-Alder reaction, reacting with an external diene. The electron-withdrawing nitro group at C-3 would activate this adjacent double bond towards cycloaddition.

Additionally, the pyrrole system can participate in 1,3-dipolar cycloadditions. ias.ac.in These reactions are highly versatile for constructing five-membered heterocyclic rings. nih.govmdpi.com Depending on the nature of the 1,3-dipole, the electron-deficient this compound could act as the dipolarophile, again with the C4=C5 bond being the most probable site of reaction due to activation by the conjugated nitro group. While specific examples involving this compound are not extensively documented, the principles of cycloaddition chemistry suggest that its reactivity would be governed by the strong electronic perturbation induced by the nitro substituent.

[3+2] Cycloaddition Reactions with Nitroalkenes and Other Dienophiles

The [3+2] cycloaddition is a powerful pericyclic reaction that involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. The reactivity of this compound in such reactions is dictated by the strong electron-withdrawing nature of the nitro group. This group significantly reduces the electron density of the pyrrole ring, particularly at the C4 and C5 positions.

Consequently, the C4=C5 double bond of this compound is electron-deficient, making the molecule a suitable dipolarophile for [3+2] cycloaddition reactions. However, this electron deficiency means it is expected to react readily with electron-rich 1,3-dipoles rather than electron-deficient partners like nitroalkenes. A reaction between two electron-poor species would be electronically mismatched and therefore kinetically disfavored.

The expected reaction would involve this compound acting as the dipolarophile and reacting with electron-rich 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. mdpi.commdpi.com This type of reaction, classified as an inverse-electron-demand 1,3-dipolar cycloaddition, would lead to the formation of complex fused heterocyclic systems. While specific experimental studies on this compound are not extensively documented, the general reactivity pattern for electron-deficient heterocycles provides a strong predictive model for its behavior.

Below is a representative table of reaction conditions often employed for [3+2] cycloadditions involving similar electron-poor heterocyclic systems, which would be applicable for exploratory studies with this compound.

Table 1: Representative Conditions for [3+2] Cycloaddition Reactions

Click to view interactive data

| 1,3-Dipole Type | Dipolarophile | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Azomethine Ylide | Electron-deficient alkene | Toluene | 80-110 | 70-95 |

| Nitrone | Electron-deficient alkene | Benzene | 80 | 60-90 |

| Nitrile Oxide | Electron-deficient alkyne | Dichloromethane | 25 | 75-98 |

| Diazoalkane | N-Substituted Maleimide (B117702) | Diethyl Ether | 0-25 | 80-95 |

Rearrangement Reactions and Tautomerism Studies

While a wide array of rearrangement reactions are known for aromatic and heterocyclic nitro compounds, specific studies detailing rearrangements of the this compound skeleton are not prominent in the literature. bdu.ac.inwiley-vch.de However, the structure is amenable to theoretical studies of potential molecular rearrangements.

Of more direct relevance is the phenomenon of tautomerism. This compound can theoretically undergo nitro-aci-nitro tautomerism, a form of prototropy. researchgate.net This equilibrium involves the migration of a proton from the carbon atom adjacent to the nitro group (the C4 position) to one of the oxygen atoms of the nitro group. This process is typically facilitated by a base, which abstracts the acidic α-proton to form a resonance-stabilized nitronate anion intermediate. Subsequent protonation on an oxygen atom yields the aci-nitro tautomer, also known as a nitronic acid. spcmc.ac.in

The two tautomeric forms are:

Nitro form: The thermodynamically more stable, conventional structure of this compound.

Aci-nitro form: A higher-energy tautomer, 1-benzyl-3-(aci-nitro)-1H-pyrrole, which is generally less stable but can be a key reactive intermediate in certain transformations. spcmc.ac.in

The formation of the aci-nitro intermediate is significant as it alters the molecule's reactivity, with the nitronic acid functionality having different electronic and steric properties compared to the nitro group.

Kinetic and Thermodynamic Investigations of Chemical Transformations

Specific experimental kinetic and thermodynamic data for the chemical transformations of this compound are not widely available. However, the general principles governing the previously discussed reactions can be outlined.

Cycloaddition Reactions:

Kinetics: The rate of cycloaddition is determined by the activation energy (Ea). According to Frontier Molecular Orbital (FMO) theory, the reaction rate is fastest when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is small. For the predicted reaction of electron-deficient this compound, a small HOMO-LUMO gap would be expected with an electron-rich 1,3-dipole, leading to a lower activation energy and a faster reaction rate.

Tautomerism:

Thermodynamics: In the nitro-aci-nitro equilibrium, the nitro form is almost always the thermodynamically more stable tautomer. spcmc.ac.in This stability arises from the strong N=O bonds and the aromaticity of the pyrrole ring, which is disrupted in the aci-nitro form's nitronate-like structure. The equilibrium thus lies heavily in favor of the nitro tautomer.

Kinetics: The interconversion between tautomers requires breaking and forming C-H and O-H bonds and involves a significant activation energy barrier, making the uncatalyzed reaction slow. The process is, however, subject to acid or base catalysis. Catalysts provide a lower-energy pathway for proton transfer, thereby increasing the rate at which equilibrium is achieved. spcmc.ac.in

The following table summarizes these general kinetic and thermodynamic principles.

Table 2: General Kinetic and Thermodynamic Parameters for Discussed Reactions

Click to view interactive data

| Transformation | Kinetic Aspect (Rate) | Thermodynamic Aspect (Equilibrium) |

|---|---|---|

| [3+2] Cycloaddition | Governed by activation energy (Ea), which is influenced by HOMO-LUMO energy gap. | Generally favorable (ΔG < 0) due to the formation of two stable σ-bonds from two π-bonds (ΔH < 0). |

| Nitro-aci-nitro Tautomerism | Slow uncatalyzed rate due to high Ea for proton transfer. Rate is increased by acid or base catalysis. | Equilibrium strongly favors the more stable nitro form (ΔG > 0 for the forward reaction to the aci form). |

Computational and Theoretical Chemistry Insights into 1 Benzyl 3 Nitro 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic nature of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's electronic structure and a host of related properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for optimizing molecular structures and calculating energies due to its balance of accuracy and computational efficiency. mdpi.com For 1-Benzyl-3-nitro-1H-pyrrole, a common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) to accurately model the molecule's geometry. nih.govnih.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, calculations would predict a largely planar pyrrole (B145914) ring. The nitro group at the C3 position is expected to be nearly coplanar with the pyrrole ring to maximize π-conjugation, which influences the electronic properties of the system. The benzyl (B1604629) group attached to the nitrogen atom (N1) will have rotational freedom, and its preferred orientation will be a result of minimizing steric hindrance with the pyrrole ring. DFT calculations also provide the total electronic energy of the optimized structure, a key value for assessing its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical values for similar molecular fragments calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C3-N(nitro) | ~1.45 Å |

| N1-C(benzyl) | ~1.47 Å | |

| C2=C3 | ~1.38 Å | |

| N1-C2 | ~1.37 Å | |

| Bond Angles | C2-C3-N(nitro) | ~125° |

| C5-N1-C(benzyl) | ~128° | |

| Dihedral Angle | C2-C3-N-O(nitro) | ~0° or 180° |

Ab Initio Methods for Electronic Properties and Charge Distribution

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to provide a detailed picture of electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) or more advanced approaches such as Complete Active Space Self-Consistent Field (CASSCF) can offer high accuracy for properties like charge distribution. nih.govresearchgate.net

For this compound, these calculations can determine the distribution of electron density across the molecule. The powerful electron-withdrawing nature of the nitro group is expected to significantly polarize the molecule. This leads to a partial positive charge on the atoms of the pyrrole ring, particularly the carbon atom attached to the nitro group (C3), and a high negative charge on the oxygen atoms of the nitro group. The benzyl group, while less influential than the nitro group, also affects the charge distribution on the pyrrole nitrogen. This charge distribution is crucial for understanding the molecule's dipole moment and its intermolecular interactions.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound The following data is illustrative of expected charge distribution from an ab initio calculation.

| Atom | Location | Predicted Mulliken Charge (a.u.) |

| N (nitro) | Nitro Group | +0.8 to +1.0 |

| O (nitro) | Nitro Group | -0.5 to -0.7 (each) |

| C3 | Pyrrole Ring | +0.2 to +0.4 |

| N1 | Pyrrole Ring | -0.4 to -0.6 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comunesp.br The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity. nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com In this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the pyrrole and benzyl rings. Conversely, due to the strong electron-withdrawing character of the nitro group, the LUMO is anticipated to be localized significantly on the nitro group and the C3 carbon of the pyrrole ring. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wuxibiology.com Conversely, a large gap implies high stability. irjweb.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness (η), which measures resistance to charge transfer, and chemical potential (μ), which relates to electronegativity. nih.gov

Table 3: Predicted FMO Properties and Reactivity Descriptors for this compound The following data is illustrative and represents typical values for nitroaromatic compounds.

| Parameter | Symbol | Predicted Value (eV) | Implication |

| HOMO Energy | EHOMO | ~ -7.5 | Nucleophilicity/Electron-donating ability |

| LUMO Energy | ELUMO | ~ -3.0 | Electrophilicity/Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ~ 4.5 | Moderate Reactivity |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | ~ 2.25 | Resistance to deformation of electron cloud |

| Chemical Potential | μ = (EHOMO+ELUMO)/2 | ~ -5.25 | Tendency to attract or lose electrons |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of the reaction mechanism.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. faccts.de This computation is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest. researchgate.net The process starts at the saddle point of the transition state and follows the path of steepest descent in both the forward direction (towards products) and the reverse direction (towards reactants). researchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic attack at the C2 position of the pyrrole ring, a transition state structure would first be located. An IRC calculation would then be performed. The forward path would trace the formation of the new bond with the nucleophile and lead to the final product structure. The backward path would show the separation of the nucleophile from the pyrrole, leading back to the initial reactants. This confirms the role of the transition state and provides a dynamic picture of the bond-forming and bond-breaking processes. rsc.org

Table 4: Illustrative Data Points from a Hypothetical IRC Calculation This table represents the energy profile along the reaction coordinate for a nucleophilic addition to this compound.

| Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Point on Pathway |

| -2.0 | 0.0 | Reactants (separated) |

| -1.0 | 5.2 | Approaching TS |

| 0.0 | 15.8 | Transition State (TS) |

| +1.0 | 8.1 | Approaching Product |

| +2.0 | -2.5 | Product (adduct) |

Simulation of Solvent Effects on Reaction Pathways

Theoretical investigations into solvent effects typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while capturing bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost.

Studies on 1,3-dipolar cycloadditions, a class of reactions relevant to heterocyclic compounds, have shown that solvent polarity can significantly impact reaction rates. For instance, the reaction of a nitrile oxide is often slower in dipolar aprotic solvents compared to nonpolar ones, but can be accelerated in aqueous solutions. researchgate.net This acceleration is attributed to two main factors: enhanced hydrophobic interactions that organize the reactants and hydrogen bonding between water and a polarizable activated complex, both of which can lower the Gibbs energy of activation. researchgate.net

In the context of this compound, the nitro group makes the molecule highly polar. For a hypothetical reaction, such as a nucleophilic attack on the pyrrole ring, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent. This stabilization would lower the activation energy barrier and increase the reaction rate. Computational simulations can quantify this effect by calculating the energy profile of the reaction in different simulated solvents.

The table below illustrates a hypothetical simulation of solvent effects on the activation energy for a reaction involving 1-Benzyl-3--nitro-1H-pyrrole, demonstrating how computational models can predict the impact of the solvent environment.

Table 1: Simulated Solvent Effect on Activation Energy (ΔG‡)

| Solvent | Dielectric Constant (ε) | Simulated ΔG‡ (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | 25.4 |

| Chloroform | 4.8 | 22.1 |

| Acetone | 21 | 19.8 |

| Dimethyl Sulfoxide | 47 | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on theoretical principles.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are routinely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and assigning specific signals to atoms or functional groups within a molecule. For this compound, theoretical calculations can provide predicted ¹H NMR, ¹³C NMR, and Infrared (IR) spectra.

The process involves first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Once the lowest energy conformation is found, the spectroscopic properties are calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. semanticscholar.org These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental spectra. semanticscholar.org Studies on similar aromatic systems, like 3-nitrobenzaldehyde, show good agreement between theoretical and experimental chemical shift data. mmu.ac.uk The calculations can help resolve ambiguities in crowded spectral regions and confirm the assignment of each proton and carbon atom. mmu.ac.uk

The table below shows a comparison of expected experimental ¹H NMR chemical shifts for the pyrrole core of a related compound with values predicted by DFT calculations, illustrating the typical accuracy of such methods.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Pyrrole System

| Proton | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| H-2 | 6.74 | 6.73 |

| H-4 | 6.24 | 6.23 |

| H-5 | 6.74 | 6.73 |

Note: Data is based on the parent 1H-pyrrole molecule to illustrate the methodology, as specific experimental data for this compound is not available. chemicalbook.com Theoretical values are generalized from typical DFT calculation outcomes.

Similarly, theoretical calculations can predict vibrational frequencies corresponding to IR spectroscopy. The calculation provides a set of normal modes and their corresponding frequencies and intensities. jetir.org Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are typically scaled by an empirical factor (around 0.96-0.98 for DFT methods) to improve agreement with experimental data. jetir.org These calculations are crucial for assigning specific absorption bands to molecular motions, such as N-O stretching in the nitro group, C-N stretching in the pyrrole ring, or C-H bending of the benzyl group.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1360 - 1330 |

| Pyrrole Ring | C=C Stretch | ~1480 - 1450 |

| Pyrrole Ring | C-N Stretch | ~1200 - 1170 |

Note: The data in this table represents typical frequency ranges predicted for these functional groups based on computational studies of related nitro-aromatic and heterocyclic compounds. jetir.orgresearchgate.net

Applications of 1 Benzyl 3 Nitro 1h Pyrrole As a Chemical Precursor and in Non Biological Systems

Role as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of the benzyl (B1604629) and nitro groups on the pyrrole (B145914) ring makes 1-benzyl-3-nitro-1H-pyrrole a highly useful building block in organic synthesis. The benzyl group provides stability and influences solubility, while the nitro group serves as a versatile functional handle for a wide array of chemical transformations.

Precursor to Advanced Heterocyclic Frameworks

The true synthetic potential of this compound is realized in its role as a precursor to elaborate heterocyclic systems. The nitro group is the key to this versatility, offering a gateway to numerous functionalities.

A primary transformation is the reduction of the nitro group to an amino group (3-amino-1-benzyl-1H-pyrrole). This introduces a nucleophilic center on the pyrrole ring, which can be exploited in cyclization reactions to build fused-ring systems. For instance, the resulting amine can react with dicarbonyl compounds or their equivalents to construct bicyclic structures containing pyrazine, pyrimidine, or diazepine (B8756704) rings fused to the pyrrole core.

Furthermore, the electron-deficient nature of the pyrrole ring, enhanced by the C3-nitro group, makes it a potential candidate for participating in cycloaddition reactions. While the parent pyrrole is electron-rich, the nitro substituent alters its electronic properties, potentially allowing it to act as a dipolarophile or dienophile in specific contexts. For example, 1,3-dipolar cycloaddition reactions involving N-benzyl maleimide (B117702) (a related N-substituted five-membered heterocycle) are known to produce complex fused pyrrolo[3,4-c]pyrazole derivatives. ias.ac.in This highlights the general strategy of using N-benzyl heterocycles to create advanced frameworks.

The general synthetic utility of nitroarenes as precursors to N-heterocycles is well-established, with various reduction methods available to facilitate subsequent cyclizations for the synthesis of biologically relevant compounds. nih.gov This principle is directly applicable to this compound for crafting novel and complex heterocyclic molecules.

Table 1: Examples of Heterocyclic Synthesis Strategies Involving Functionalized Pyrroles

| Precursor Type | Reaction Type | Resulting Framework | Potential Application |

| 3-Aminopyrrole (from 3-Nitropyrrole) | Condensation with 1,2-dicarbonyls | Pyrrolo[2,3-b]pyrazines | Medicinal Chemistry |

| 3-Aminopyrrole (from 3-Nitropyrrole) | Reaction with β-ketoesters | Pyrrolo[3,2-b]pyridines | Material Science |

| N-Substituted Pyrrole | 1,3-Dipolar Cycloaddition | Fused Pyrrolopyrazoles ias.ac.in | Pharmaceutical Scaffolds |

| Nitroalkenes/Nitroarenes | Reductive Cyclization | Δ1-Pyrrolines, Pyrroles nih.govnih.gov | Synthesis of Natural Products |

Derivatization for Material Science Applications (e.g., Monomers for Polymer Synthesis, Optoelectronic Components)

Pyrrole-containing polymers, particularly polypyrrole, are renowned for their conducting properties. Functionalized pyrroles serve as monomers to tune the properties of these materials for specific applications, including optoelectronics. mdpi.com this compound can be envisioned as a precursor to such specialized monomers.

For instance, chemical modification of the nitro group can yield a variety of functional groups suitable for polymerization. Reduction to an amine, as mentioned, provides a site for creating polyamides or polyimides. The nitro group itself can be used to activate the pyrrole ring for specific coupling reactions.

In the field of optoelectronics, polymers based on diketopyrrolopyrrole (DPP) have gained significant attention. tue.nl These materials often require solubilizing side chains on the nitrogen atoms to enable solution-based processing for devices like organic solar cells and field-effect transistors. tue.nl While the benzyl group on this compound is not typically the final side chain desired, it can be removed (debenzylation) to provide a free N-H group. This N-H pyrrole derivative can then be alkylated with more complex side chains tailored for material applications or used directly in polymerization reactions. The presence of a functional group (like the nitro group or its derivatives) at the C3 position would further modify the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, impacting its light absorption and charge transport characteristics. mdpi.com

Catalytic Applications and Ligand Design

The pyrrole nucleus is a common structural motif in ligands for transition metal catalysis and in the architecture of organocatalysts. The electronic and steric properties of this compound make it an interesting platform for developing novel catalytic systems.

Use as a Ligand in Transition Metal Catalysis

Derivatives of this compound can be designed to act as ligands that coordinate with transition metals. The pyrrole nitrogen atom, after potential debenzylation, or other donor atoms introduced through modification of the nitro group, can bind to a metal center.

The presence of the strongly electron-withdrawing nitro group is particularly significant. It drastically lowers the electron density of the pyrrole ring, which in turn influences the donor properties of the ligand. Research on cobalt complexes with pyrrolecarboxamide ligands has shown that electron-withdrawing substituents on the ligand can enhance catalytic activity in reduction reactions. rsc.org A ligand derived from this compound would impart strong electron-withdrawing character, making the coordinated metal center more electrophilic and potentially more active in certain catalytic cycles, such as oxidations or Lewis acid-catalyzed reactions. The design of multidentate ligands incorporating the nitropyrrole moiety could provide robust coordination to first-row transition metals, which is beneficial for creating stable and efficient catalysts. researchgate.netnih.gov

Precursor to Organocatalysts

Organocatalysis has become a major pillar of modern synthetic chemistry, and the development of new catalyst scaffolds is a continuous pursuit. nih.gov Pyrrole derivatives have been successfully employed in organocatalytic reactions. For example, 3-pyrrolyl-oxindoles have been used as nucleophiles in asymmetric reactions with nitroalkenes. nih.gov

This compound serves as a valuable starting point for the synthesis of chiral organocatalysts. The key is the transformation of the nitro group into other functionalities that can participate in catalysis, such as an amine, a thiourea, or a squaramide. For example, reduction of the nitro group to an amine, followed by reaction with a chiral isothiocyanate, would yield a chiral pyrrole-based thiourea. Such molecules are known to act as bifunctional catalysts, activating both the electrophile and nucleophile through hydrogen bonding interactions, enabling highly enantioselective reactions.

Development of Chemo- and Biosensors (Focus on Molecular Recognition Mechanism)

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. mdpi.com The principle of detection relies on a specific interaction between the sensor and the analyte, a process known as molecular recognition. mdpi.com Pyrrole-based systems are frequently used in sensor design, often as part of a larger conjugated system or as a component of a molecularly imprinted polymer (MIP). mdpi.comnih.gov

Derivatives of this compound are promising candidates for chemosensor development. The electron-deficient nature of the 3-nitropyrrole (B1211435) ring makes it an excellent candidate for interacting with electron-rich analytes. The molecular recognition mechanism would likely be based on charge-transfer interactions, where the nitropyrrole unit acts as an electron acceptor and the analyte as an electron donor. This interaction can lead to the formation of a colored charge-transfer complex or cause quenching of the sensor's fluorescence, providing a clear signal. This mechanism is exploited in sensors for nitroaromatic compounds, where an electron-rich fluorophore detects electron-deficient analytes. nih.gov The reverse—using an electron-deficient core like 3-nitropyrrole to detect electron-rich species—is a complementary and powerful strategy.

Furthermore, 3-nitropyrrole derivatives can be incorporated as functional monomers in the creation of MIPs. In this technique, a polymer network is formed around a template molecule (the analyte). nih.gov After removal of the template, cavities with a specific shape and chemical affinity for the analyte remain. frontiersin.org A monomer derived from this compound could establish specific hydrogen bonding or electrostatic interactions with the template molecule during polymerization, leading to highly selective recognition sites in the final sensor. frontiersin.org

Table 2: Potential Sensor Applications and Recognition Mechanisms

| Sensor Type | Analyte Type | Key Interaction (Molecular Recognition) | Signal Output |

| Fluorescence Sensor | Electron-rich aromatic compounds | π-π stacking, Charge-transfer | Fluorescence quenching |

| Colorimetric Sensor | Amines, Anilines | Charge-transfer complex formation | Color change |

| Molecularly Imprinted Polymer (MIP) | Specific template molecule (e.g., drug, metabolite) | Hydrogen bonding, Shape complementarity frontiersin.org | Electrochemical or optical signal change |

Principles of Analyte Binding and Detection Mechanisms

Following a comprehensive review of scientific literature and research databases, there is currently no available information detailing the specific applications of this compound as a chemical precursor for sensors or its direct use in non-biological systems for analyte binding and detection. Extensive searches did not yield any studies that investigate or report on the principles of analyte binding or the detection mechanisms associated with this particular compound.

While the broader class of pyrrole derivatives has been a subject of interest in the development of chemical sensors, the specific role of this compound in this area is not documented. Research in chemical sensing has explored various functionalized pyrroles, such as diketopyrrolopyrroles and dipyrrolyldiketone (B14134854) BF2 complexes, for the detection of anions and nitroaromatic compounds. acs.orgnih.gov These studies highlight the potential of the pyrrole scaffold in sensor design, often leveraging the electron-rich nature of the pyrrole ring or the hydrogen-bonding capabilities of N-H groups. nih.gov

Furthermore, investigations into nitro-substituted pyrroles have been conducted in different contexts. For instance, 2-(2-nitroalkyl)pyrroles are recognized as valuable intermediates in the synthesis of bioactive compounds. nih.gov However, this research does not extend to the application of this compound in analyte detection.

The absence of published data prevents a detailed discussion on its potential analyte binding principles, such as electrochemical, colorimetric, or fluorescent detection mechanisms. Therefore, no research findings or data tables regarding the analyte binding and detection capabilities of this compound can be provided.

Structure Reactivity Relationship Srr and Derivatization Strategies for 1 Benzyl 3 Nitro 1h Pyrrole Analogs

Systematic Variation of Substituents on the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen of the pyrrole (B145914) ring offers a versatile platform for introducing a wide array of substituents. These substituents can exert profound electronic and steric effects, thereby modulating the reactivity of the entire molecule.

Electronic Effects on Pyrrole Reactivity

The electronic nature of substituents on the benzyl ring can significantly influence the electron density of the pyrrole nucleus. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the availability of the nitrogen lone pair for delocalization within the pyrrole ring, which in turn affects its susceptibility to electrophilic attack.

Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the benzyl ring. This effect is transmitted inductively to the pyrrole nitrogen, enhancing its electron-donating capability into the pyrrole ring. Consequently, the pyrrole ring becomes more activated towards electrophilic substitution. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density on the benzyl ring and, by extension, on the pyrrole nitrogen. This deactivation of the pyrrole ring makes it less susceptible to electrophilic attack.

The impact of these electronic effects can be quantitatively assessed through Hammett plots, which correlate the reaction rates or equilibrium constants of a series of substituted compounds with the Hammett substituent constant (σ). While specific Hammett studies on 1-benzyl-3-nitro-1H-pyrrole are not extensively documented in publicly available literature, the general principles of physical organic chemistry suggest a linear free-energy relationship would be observed.

Table 1: Predicted Electronic Effects of Benzyl Substituents on the Reactivity of the Pyrrole Ring in this compound

| Substituent (X) on Benzyl Ring | Electronic Nature | Hammett Constant (σ) | Predicted Effect on Pyrrole Ring Reactivity |

| -OCH₃ | Electron-donating | Negative | Activation |

| -CH₃ | Electron-donating | Negative | Activation |

| -H | Neutral | 0 | Baseline |

| -Cl | Electron-withdrawing | Positive | Deactivation |

| -NO₂ | Electron-withdrawing | Positive | Strong Deactivation |

Steric Hindrance and Conformational Impact

Beyond electronic effects, the size and position of substituents on the benzyl moiety can introduce steric hindrance, which influences the conformation of the molecule and the accessibility of reactive sites.